

Application Note: Angiotensin-Converting Enzyme (ACE) Inhibition Assay for Ganoderic Acid K

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Compound of Interest		
Compound Name:	Ganoderic Acid K	
Cat. No.:	B15572695	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis.[1][2] A key enzyme in this pathway, Angiotensin-Converting Enzyme (ACE), catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[3][4] Inhibition of ACE is a cornerstone therapeutic strategy for managing hypertension and related cardiovascular diseases.[1]

Ganoderma lucidum, a well-known medicinal mushroom, produces a variety of bioactive triterpenoids, including Ganoderic acids. Among these, **Ganoderic acid K** has been identified as a potent inhibitor of Angiotensin-Converting Enzyme, highlighting its potential as a natural antihypertensive agent.[5][6][7][8][9] This document provides a detailed protocol for assessing the ACE inhibitory activity of **Ganoderic acid K** using a robust in vitro spectrophotometric assay.

The Renin-Angiotensin Signaling Pathway

The classical RAS pathway begins with the cleavage of Angiotensinogen by Renin to form Angiotensin I. ACE then converts Angiotensin I into Angiotensin II, the primary effector molecule of the system, which elicits its hypertensive effects by binding to the AT1 receptor.[1]

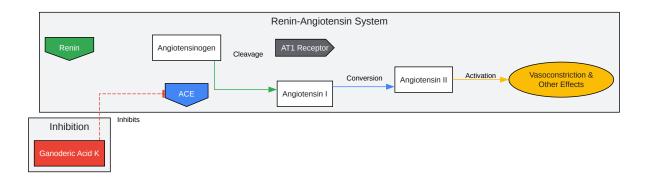


Methodological & Application

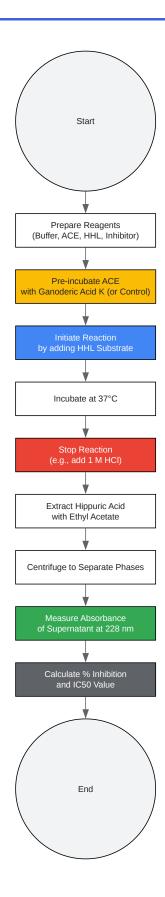
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[2][3] **Ganoderic acid K** exerts its potential therapeutic effect by directly inhibiting the activity of ACE, thereby reducing the production of Angiotensin II.









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